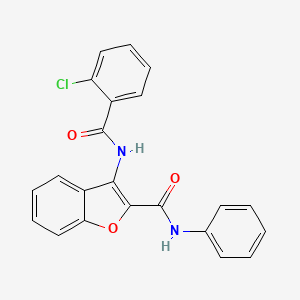

3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

3-[(2-chlorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O3/c23-17-12-6-4-10-15(17)21(26)25-19-16-11-5-7-13-18(16)28-20(19)22(27)24-14-8-2-1-3-9-14/h1-13H,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZJIWAHLUTKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and phenylacetic acid, under acidic conditions.

Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with an appropriate amine, such as aniline, in the presence of a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of 3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzamido group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the benzofuran ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide possesses significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 12 | Induction of apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| HeLa | 10 | Induction of oxidative stress |

The mechanism appears to involve apoptosis induction, where the compound activates caspase pathways leading to programmed cell death in cancer cells.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 24 | Higher than ciprofloxacin |

| Escherichia coli | 20 | Comparable to ketoconazole |

| Pseudomonas aeruginosa | 18 | Moderate activity |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anti-inflammatory Effects

3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide has also been investigated for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies

- Ovarian Cancer Study : A preclinical study demonstrated that treatment with this compound resulted in reduced tumor size in xenograft models, highlighting its potential as an effective anticancer agent.

- Infection Models : In animal models infected with resistant bacterial strains, administration of the compound led to significant reductions in bacterial load, showcasing its antimicrobial efficacy.

Industrial Applications

Beyond its biological applications, 3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide is being explored for use in materials science. Its unique structural properties allow for potential applications in the development of new polymers and dyes, which could enhance material performance in various industries .

Mecanismo De Acción

The mechanism of action of 3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-(2-Chlorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide (CAS 888457-17-8)

- Structural Differences :

- Increased molecular weight and lipophilicity compared to the parent compound may affect solubility and membrane permeability .

7-Chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide (CAS 931618-00-7)

- Structural Differences :

- Hypothesized Impact: The pyridine ring may improve water solubility due to its basic nitrogen atom, contrasting with the purely aromatic phenyl group in the target compound.

N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide (CAS 620569-79-1)

- Structural Differences :

- Dimethyl groups on the benzofuran may increase steric hindrance, affecting binding to planar active sites .

3-Chloro-N-phenyl-phthalimide

- Structural Differences :

- Hypothesized Impact: Phthalimides are known for applications in polymer synthesis (e.g., polyimides), suggesting divergent industrial uses compared to benzofuran carboxamides. The absence of a carboxamide side chain limits its utility in biological targeting .

Research Implications and Limitations

- Structural Trends : Halogenation (Cl, CF3) and aryl/heteroaryl substitutions dominate modifications, influencing electronic and steric profiles.

- Gaps in Evidence: No direct pharmacological data (e.g., IC50, toxicity) are provided in the cited sources, limiting functional comparisons.

- Future Directions : Synthetic optimization of substituents could balance solubility and target engagement, guided by computational modeling.

Actividad Biológica

3-(2-Chlorobenzamido)-N-phenylbenzofuran-2-carboxamide is a compound belonging to the benzofuran derivatives, which have gained attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a benzofuran core with an N-phenyl and a 2-chlorobenzamido substitution. The presence of these functional groups is critical for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide have shown IC50 values comparable to established chemotherapeutics like doxorubicin.

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3 | K562 (Leukemia) | 5 | |

| 3 | HL60 (Leukemia) | 0.1 | |

| 35 | ACHN (Kidney) | 2.74 | |

| 35 | HCT15 (Colon) | 2.37 |

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the benzofuran ring enhances cytotoxicity. For example, halogen substitutions at particular positions have been shown to significantly affect the compound's potency against tumor cells .

Neuroprotective Effects

In vitro studies have indicated that compounds related to 3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide can promote amyloid-beta (Aβ42) aggregation, which is relevant in Alzheimer's disease research. The ability to accelerate Aβ42 fibrillogenesis suggests potential implications for neurodegenerative conditions .

Table 2: Aβ42 Aggregation Potency

The mechanisms underlying the biological activities of benzofuran derivatives often involve modulation of key cellular pathways:

- Induction of Apoptosis : Compounds have been shown to activate caspase pathways, leading to programmed cell death in cancer cells.

- Tubulin Polymerization Inhibition : Some derivatives inhibit tubulin polymerization, disrupting mitotic processes in cancer cells .

- NF-κB Pathway Inhibition : Certain compounds exhibit inhibitory effects on NF-κB, a transcription factor involved in inflammation and cancer progression .

Case Studies

Several case studies have explored the therapeutic potential of benzofuran derivatives:

- Case Study on Anticancer Efficacy : A study involving compound 35 demonstrated significant growth inhibition across multiple cancer cell lines with low GI50 values, indicating its potential as a chemotherapeutic agent .

- Neurodegenerative Disease Models : Another study highlighted the ability of related compounds to influence Aβ42 aggregation in vitro, suggesting a possible role in Alzheimer's disease treatment .

Q & A

Q. What are the optimal synthetic routes for 3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from benzofuran-2-carboxylic acid derivatives. Key steps include:

- Amidation : Reacting benzofuran-2-carbonyl chloride with 2-chlorobenzamide in anhydrous DMF or THF under nitrogen .

- Coupling : Using coupling agents like HATU or EDCI with catalytic DMAP to attach the N-phenyl group .

- Optimization : Yields are maximized by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% target peak area) .

- NMR : Confirm substitution patterns (e.g., 2-chlorobenzamido group via aromatic proton splitting in -NMR at δ 7.3–8.1 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H] at m/z 435.3) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility : Measure in PBS (pH 7.4) and DMSO for in vitro compatibility .

Advanced Research Questions

Q. How can conflicting data on its biological activity (e.g., cytotoxicity vs. non-toxicity) be resolved?

- Methodological Answer :

- Dose-Response Curves : Conduct assays across a wider concentration range (0.1–100 µM) to identify threshold effects .

- Target Specificity : Use CRISPR-edited cell lines to validate on-target vs. off-target effects .

- Metabolic Stability : Assess liver microsome stability to rule out metabolite-induced artifacts .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester moieties) to enhance bioavailability .

- Lipophilicity Adjustment : Modify substituents (e.g., replace chlorobenzamido with trifluoromethyl) to optimize logP (target 2–3) .

- Plasma Protein Binding : Use equilibrium dialysis to measure binding % and adjust dosing regimens .

Q. How do computational models predict its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17); focus on hydrogen bonding with Lys745 and hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR : Develop models using descriptors like polar surface area and H-bond donors to predict activity cliffs .

Q. What experimental controls are critical when studying its mechanism of action?

- Methodological Answer :

- Negative Controls : Use structurally similar but inactive analogs (e.g., 3-unsubstituted benzofuran) to confirm specificity .

- Positive Controls : Include known inhibitors (e.g., Gefitinib for EGFR) to validate assay conditions .

- Off-Target Screening : Test against unrelated enzymes (e.g., carbonic anhydrase) to rule out promiscuity .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC values across studies?

- Methodological Answer :

- Standardize Assays : Adopt CLSI guidelines for cell viability assays (e.g., cell passage number, serum concentration) .

- Batch Variability : Compare multiple synthetic batches via LC-MS to ensure consistent purity (>98%) .

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.